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Compound of Interest

Compound Name:
Octadecanoic acid, 10-oxo-, ethyl

ester

CAS No.: 18490-59-0

Cat. No.: B3111688

Get Quote

Application Note: High-Resolution Analytical Profiling of Octadecanoic acid, 10-oxo-, ethyl
ester

Executive Summary & Chemical Identity
Target Analyte: Octadecanoic acid, 10-oxo-, ethyl ester Synonyms: Ethyl 10-oxostearate; 10-

Ketostearic acid ethyl ester CAS Number: 18490-59-0 Molecular Formula: C₂₀H₃₈O₃ Molecular

Weight: 326.51 g/mol

This guide details the extraction, separation, and quantification of Ethyl 10-oxostearate, a

specific oxidized lipid derivative. While often overshadowed by its parent fatty acid, this ester

serves as a critical biomarker in two distinct fields:

Fermentation & Biocatalysis: As a downstream product of oleic acid biotransformation by

specific microbial enzymes (e.g., Stenotrophomonas or Flavobacterium species) involving

hydratase/dehydrogenase pathways.
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Lipid Peroxidation Studies: As a stable end-product marker for oxidative stress in biological

systems where ethanol is present (transesterification of oxidized lipids).

Unlike standard Fatty Acid Ethyl Esters (FAEEs), the ketone group at the C10 position

introduces polarity and unique fragmentation patterns that require tailored chromatographic

strategies to separate it from positional isomers (e.g., 9-oxo or 12-oxo analogs).

Sample Preparation: The "Dual-Phase" Extraction
Challenge: The analyte is moderately polar due to the ketone group but lipophilic due to the

long alkyl chain. Standard hexane extractions often co-extract excessive neutral lipids

(triglycerides) that interfere with trace detection.

Solution: A modified Folch extraction followed by Silica Solid Phase Extraction (SPE)

fractionation.

Protocol A: Extraction from Biological
Fluids/Fermentation Broth
Reagents:

Extraction Solvent: Chloroform:Methanol (2:1, v/v).

Wash Buffer: 0.9% NaCl in water.

Internal Standard (ISTD): Ethyl-d5-stearate (preferred) or Ethyl 12-ketostearate (structural

isomer surrogate, if d5 is unavailable).

Step-by-Step Workflow:

Spiking: Add 10 µL of ISTD (100 µg/mL in ethanol) to 1 mL of sample. Vortex for 30s.

Lysis/Homogenization: If tissue/cell pellet, homogenize in 1 mL PBS. If liquid broth, proceed

directly.

Primary Extraction:

Add 3 mL Chloroform:Methanol (2:1).
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Vortex vigorously for 2 minutes.

Centrifuge at 3,000 x g for 5 minutes at 4°C.

Phase Separation:

Recover the lower organic phase (Chloroform layer).

Critical Step: Re-extract the upper aqueous phase with 1 mL Chloroform to recover polar

keto-esters trapped in the interface. Combine organic phases.[1]

Drying: Evaporate solvent under Nitrogen stream at 35°C. Reconstitute in 500 µL Hexane.

Protocol B: SPE Fractionation (Cleanup)
Purpose: To separate non-polar FAEEs from the more polar keto-FAEEs and remove

triglycerides.

Conditioning: Use a 500 mg Silica (Si) SPE cartridge. Condition with 3 mL Hexane.

Loading: Load the reconstituted sample (in Hexane).

Wash 1 (Hydrocarbons): Elute with 3 mL Hexane. Discard.

Wash 2 (Standard FAEEs): Elute with 3 mL Hexane:Diethyl Ether (95:5). This fraction

contains non-oxidized ethyl stearate/oleate.

Elution (Target Keto-Esters): Elute with 3 mL Hexane:Diethyl Ether (80:20).

Note: The ketone group increases interaction with silica, requiring higher ether content for

elution compared to non-oxygenated esters.

Final Prep: Evaporate and reconstitute in 100 µL Ethyl Acetate for GC-MS.

Analytical Method I: GC-MS (The Gold Standard)
Rationale: Gas Chromatography provides the necessary resolution to separate positional

isomers (e.g., 10-oxo vs. 9-oxo) which often co-elute in LC methods.
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Instrument Configuration:

System: Agilent 7890B GC / 5977B MSD (or equivalent).

Column:DB-WAX Ultra Inert (60m x 0.25mm x 0.25µm) OR ZB-5MS (for general screening).

Expert Insight: While ZB-5MS (non-polar) is standard, a DB-WAX (polar) column is

superior for separating keto-isomers based on the subtle polarity shifts caused by the

ketone position relative to the ester headgroup.

GC Parameters:

Inlet: Splitless mode, 250°C.

Carrier Gas: Helium, 1.2 mL/min (Constant Flow).

Oven Program:

50°C (hold 1 min).

Ramp 25°C/min to 200°C.

Ramp 3°C/min to 240°C (hold 10 min).

Logic: The slow ramp at the end maximizes resolution between C18 oxidized isomers.

MS Detection (EI Source, 70 eV):

Scan Mode: Full Scan (m/z 50–450) for identification; SIM for quantitation.

Identification Logic (Alpha-Cleavage Rules): The ketone at C10 directs fragmentation via

alpha-cleavage.

Precursor: m/z 326 [M]+ (weak).

McLafferty Rearrangement (Ester): m/z 88 (characteristic of ethyl esters).

Alpha-Cleavage Ion A (Acyl side): Cleavage between C9-C10.
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Fragment: CH3-(CH2)7-CO+

m/z 141 (Dominant diagnostic ion).

Alpha-Cleavage Ion B (Ester side): Cleavage between C10-C11.

Fragment: +OC-(CH2)8-COOEt

m/z 213 (Secondary diagnostic ion).

SIM Table for Quantitation:

Analyte Target Ion (Quant) Qualifier Ion 1 Qualifier Ion 2

Ethyl 10-oxostearate 141.1 213.2 88.1

| Ethyl-d5-stearate (ISTD) | 317.3 | 101.1 | 346.3 |

Analytical Method II: LC-MS/MS (High Throughput)
Rationale: Used when analyzing the target as part of a larger lipidomic profile or if the sample is

thermally unstable.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Ionization:

Electrospray Ionization (ESI) in Positive Mode.

LC Parameters:

Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm).

Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.

Gradient: 40% B to 99% B over 12 minutes.

MS/MS Transitions: Keto-esters form stable Sodium adducts [M+Na]+ or Protonated species

[M+H]+.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3111688?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parent Ion: m/z 327.3 [M+H]+

Product Ion 1: m/z 281.3 (Loss of Ethanol, [M+H-EtOH]+).

Product Ion 2: m/z 141.1 (Alpha-cleavage fragment, high collision energy).

Visualization of Workflows
Figure 1: Analytical Decision Matrix & Fragmentation
Logic
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Caption: Workflow illustrating the extraction logic and the specific GC-MS fragmentation

pathway driven by the C10 ketone group.

Validation & Quality Control
To ensure Trustworthiness and Self-Validation, the following criteria must be met:

Isomeric Resolution Test:

Mix standards of Ethyl 10-oxostearate and Ethyl 12-oxostearate (often available as a

mixture from hydroxystearic acid oxidation).

Requirement: Baseline resolution (R > 1.5) must be achieved on the GC column. If R <

1.5, reduce oven ramp rate to 2°C/min.
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Recovery Efficiency:

Spike a blank matrix (e.g., water or stripped plasma) with 100 ng/mL analyte.

Compare area counts Pre-Extraction vs. Post-Extraction.

Acceptance: > 80% recovery.[2] If < 80%, increase the polarity of the SPE elution solvent

(e.g., 70:30 Hex:Et2O).

Carryover Check:

Inject a solvent blank immediately after the highest standard (ULOQ).

Acceptance: Analyte peak in blank must be < 5% of the Lower Limit of Quantitation

(LLOQ).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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